(2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol
CAS No.:
Cat. No.: VC15762605
Molecular Formula: C13H19N5O3
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N5O3 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | (2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol |
| Standard InChI | InChI=1S/C13H19N5O3/c1-7-8(4-19)21-13(10(7)20)18-6-16-9-11(17(2)3)14-5-15-12(9)18/h5-8,10,13,19-20H,4H2,1-3H3/t7-,8-,10-,13-/m1/s1 |
| Standard InChI Key | IMZZHJDVVJGQIW-ISDYYCSASA-N |
| Isomeric SMILES | C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3N(C)C)CO |
| Canonical SMILES | CC1C(OC(C1O)N2C=NC3=C2N=CN=C3N(C)C)CO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound is systematically named (2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol, reflecting its IUPAC nomenclature. Its molecular formula is C₁₃H₁₉N₅O₃, with a molecular weight of 293.32 g/mol. The purine base at position 6 contains a dimethylamino group (-N(CH₃)₂), while the sugar moiety features a hydroxymethyl (-CH₂OH) group at position 5 and a methyl (-CH₃) group at position 4 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉N₅O₃ | |
| Molecular Weight | 293.32 g/mol | |
| IUPAC Name | (2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol | |
| InChI Key | IMZZHJDVVJGQIW-ISDYYCSASA-N |
Stereochemical Configuration
The oxolane ring adopts a β-D-ribofuranose-like configuration, with stereochemical assignments at positions 2R, 3R, 4S, and 5S. This configuration is critical for molecular recognition in biological systems, as seen in canonical nucleosides like adenosine . The methyl group at position 4 introduces steric bulk, potentially altering sugar pucker dynamics compared to unmodified ribose .
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks can be extrapolated from similar nucleosides :
-
Purine protons: δ 8.20–8.40 ppm (H-8), δ 7.90–8.10 ppm (H-2)
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Sugar protons: δ 5.80–6.00 ppm (H-1'), δ 4.50–4.70 ppm (H-2'), δ 4.10–4.30 ppm (H-3'), δ 1.20–1.40 ppm (4-CH₃)
Mass Spectrometry
The molecular ion [M+H]⁺ is expected at m/z 294.3, with fragmentation patterns dominated by cleavage of the glycosidic bond and loss of the hydroxymethyl group (-CH₂OH, -17 Da).
Synthetic Pathways and Modifications
Proposed Synthesis Strategy
No published synthesis routes exist for this compound, but analogous nucleosides are typically synthesized via:
-
Glycosylation: Coupling a protected sugar derivative with a modified purine base .
-
Selective methylation: Introducing the 4-methyl group via Mitsunobu or radical-mediated reactions .
-
Dimethylamino substitution: Functionalizing the purine at position 6 using dimethylamine under SNAr conditions .
Challenges in Synthesis
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Stereoselectivity: Ensuring correct configuration at C2', C3', and C4' during glycosylation.
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Protecting group strategy: Balancing stability during methylation and deprotection steps .
| Property | Target Compound | Adenosine |
|---|---|---|
| Sugar Methylation | 4-methyl | None |
| Purine Modification | 6-dimethylamino | 6-amino |
| Molecular Weight | 293.32 g/mol | 267.24 g/mol |
| Potential Stability | High | Moderate |
Future Research Directions
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